molecular formula C6H7N3O B1174695 cefamandole CAS No. 144125-09-7

cefamandole

カタログ番号: B1174695
CAS番号: 144125-09-7
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The preparation of cefamandole involves several steps. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone water solution. An acetone solution of alpha-formylmandeloyl chloride is then added to carry out a condensation reaction, resulting in 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. This compound is then dissolved in acetone to undergo a salification reaction with an acetone solution of organic acid sodium to prepare this compound nafate .

Industrial Production Methods

Another method for industrial production involves mixing 7-aminocephalosporanic acid, 5-mercapto-1-methyltetrazole, and a catalyst boron trifluoride acetonitrile complex. The mixture is heated and stirred, followed by cooling and processing to obtain a compound. This compound undergoes a heating refluxing reaction with a silanization agent until the solution is clear. N,N-dimethylaniline is then added under inert gas protection, and (D)-(-)-O-formylmandeloyl chloride is added dropwise for chloroformylation reaction. After hydrolysis and pH adjustment, the organic layer is separated, and sodium isooctanoate or sodium acetate is added for crystallization to obtain sodium this compound .

化学反応の分析

Cefamandole undergoes various chemical reactions, including:

科学的研究の応用

Cefamandole has several scientific research applications:

作用機序

Cefamandole exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The inhibition of PBPs prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall .

生物活性

Cefamandole is a cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative and some Gram-positive bacteria. This article delves into its biological activity, pharmacodynamics, and clinical implications, supported by data tables and relevant case studies.

1. Overview of this compound

This compound was introduced in the 1970s as a second-generation cephalosporin. It is known for its efficacy against various pathogens, including those resistant to other antibiotics. Key features include:

  • Chemical Structure : this compound contains a beta-lactam ring, critical for its antibacterial activity.
  • Mechanism of Action : It inhibits bacterial cell wall synthesis, leading to cell lysis and death.

2. Antibacterial Spectrum

This compound demonstrates significant activity against a variety of bacterial strains. A comparative study involving 445 clinical isolates revealed the following:

Bacterial StrainActivity Level
Citrobacter spp.Highly Active
Enterobacter spp.Highly Active
Shigella spp.Highly Active
Staphylococcus aureusModerate to High
Bacteroides spp.Moderate

This compound's effectiveness against Citrobacter , Enterobacter , and Shigella was notably superior compared to other cephalosporins such as cephalothin and cefazolin .

3. Stability Against Beta-Lactamases

One of the critical challenges in antibiotic therapy is bacterial resistance via beta-lactamase production. This compound shows stability against certain beta-lactamases produced by Enterobacter and other Enterobacteriaceae, which enhances its clinical utility in treating infections caused by these organisms .

4. Synergistic Effects with Other Antibiotics

Research has demonstrated that this compound can exhibit synergistic effects when combined with aminoglycosides like gentamicin or amikacin. The synergistic inhibition rates ranged from 12% to 46% across various isolates tested using killing-curve techniques and isobolograms . This combination therapy can be particularly beneficial in severe infections where monotherapy may be insufficient.

Case Study 1: Efficacy in Staphylococcus aureus Infections

A clinical evaluation of this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results when used in combination with vancomycin. The study indicated that this compound reduced the minimum inhibitory concentration (MIC) of vancomycin significantly, enhancing overall bactericidal activity against MRSA strains .

Case Study 2: Treatment of Enterobacter Infections

In a cohort study involving patients with Enterobacter infections, this compound was administered as part of the treatment regimen. The results indicated a high success rate in eradicating the infection, with minimal adverse effects reported, thus supporting its use as a first-line treatment option for such infections .

6. Pharmacokinetics

This compound is primarily excreted through the kidneys, with approximately 65% to 85% eliminated in an active form via urine. This pharmacokinetic profile allows for effective therapeutic concentrations to be achieved in patients, further supporting its clinical application .

7. Conclusion

This compound remains a crucial antibiotic in the treatment of various bacterial infections due to its broad spectrum of activity, stability against certain beta-lactamases, and potential for synergistic effects with other antibiotics. Ongoing research is essential to further elucidate its role in modern antimicrobial therapy.

特性

CAS番号

144125-09-7

分子式

C6H7N3O

分子量

0

同義語

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, [6R-[6α,7β(S*)]]-

製品の起源

United States
Customer
Q & A

Q1: What is the mechanism of action of cefamandole?

A: this compound is a second-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound nafate (the pro-drug form of this compound) is C18H18N6O5S2. It has a molecular weight of 442.5 g/mol. This compound, the active form, has a molecular formula of C18H16N6O5S2 and a molecular weight of 440.48 g/mol. []

Q3: What are the spectroscopic characteristics of this compound?

A: Studies utilizing techniques like reversed-phase liquid chromatography tandem ion trap/time-of-flight mass spectrometry (RPLC-IT-TOF MS) and high-performance size exclusion chromatography tandem ion trap/time-of-flight mass spectrometry (2D HPSEC-IT-TOF MS) have been employed to analyze this compound and its impurities. These methods provide detailed mass spectral data and fragmentation patterns, aiding in structural characterization. Additionally, UV spectral analysis helps distinguish between isomers like Δ3-isomer and 7-epimer. []

Q4: Is this compound compatible with xylitol injection?

A: Studies have shown that this compound nafate for injection exhibits good stability when mixed with 5% and 10% xylitol injection for up to 8 hours at room temperature (25°C). This compatibility is evidenced by the absence of significant changes in appearance, pH values, and this compound content, as confirmed by UV spectrophotometry. []

Q5: What is the stability of this compound nafate and cefoxitin sodium solutions?

A: Studies employing high-pressure liquid chromatography (HPLC) have revealed that 2% solutions of this compound nafate in 0.9% sodium chloride injection and 5% dextrose injection are stable for approximately five days at 24°C and 44 days at 5°C. In contrast, 2% solutions of cefoxitin sodium under similar conditions exhibit stability for 24 hours at 24°C and at least 13 days at 5°C. []

Q6: What is the pharmacokinetic profile of this compound?

A: this compound is well absorbed after intramuscular administration. [] It exhibits good tissue penetration, including into bone and pericardial fluid. [, ] this compound is primarily eliminated by the kidneys via both glomerular filtration and active tubular secretion. [] The presence of probenecid, which inhibits tubular secretion, can prolong this compound's half-life. []

Q7: How does renal impairment affect this compound pharmacokinetics?

A: this compound's half-life is prolonged in patients with renal impairment. [, ] In individuals undergoing continuous ambulatory peritoneal dialysis, only a small percentage of the drug is removed during dialysis, suggesting that dosage adjustments may not be necessary. []

Q8: How does the route of administration affect this compound bioavailability?

A: Intramuscular administration of this compound nafate with either saline or lidocaine as a diluent does not significantly affect its bioavailability compared to intravenous administration. This is evident from the comparable serum concentrations, cumulative urine outputs, and areas under the serum concentration-time curve (AUC) observed in a study involving twelve adult male volunteers. []

Q9: What is the spectrum of activity of this compound?

A: this compound demonstrates activity against a broad spectrum of gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, ] It has been shown to be particularly effective against indole-positive Proteus species, even those resistant to other cephalosporins. [, , ] this compound has also shown efficacy against Haemophilus influenzae, including some ampicillin-resistant strains. [, ]

Q10: How does this compound perform against methicillin-resistant Staphylococcus aureus (MRSA)?

A: While this compound exhibits in vitro activity against MRSA and can prevent experimental MRSA endocarditis in a prophylactic setting, treatment of established MRSA endocarditis with this compound can be challenging. [] This is due to the ability of MRSA to produce penicillinase, an enzyme that can degrade this compound within infected vegetations. [, ]

Q11: How does this compound compare to other antibiotics in treating experimental enterococcal endocarditis?

A: In rabbit models of enterococcal endocarditis, this compound in combination with gentamicin demonstrated superior efficacy compared to other cephalosporins (cefazolin, cephalothin) combined with gentamicin. [] This enhanced effectiveness may be attributed to this compound's superior penetration into the fibrin-rich vegetations characteristic of endocarditis. []

Q12: What are the mechanisms of resistance to this compound?

A: The primary mechanism of resistance to this compound is the production of beta-lactamases, especially inducible beta-lactamases, by bacteria. [, ] These enzymes can hydrolyze this compound, rendering it ineffective. [, ] Resistance is particularly prevalent among Enterobacter, indole-positive Proteus, and Serratia species. []

Q13: Does the method of susceptibility testing (agar vs. broth) impact the interpretation of this compound activity?

A: Yes, using agar-based methods like disk diffusion can lead to an overestimation of this compound's activity against some bacteria, particularly Streptococcus faecalis and indole-positive Proteus. [] This discrepancy arises from the lower MICs observed on agar compared to broth dilution techniques. [] In contrast, cefoxitin's activity appears less affected by the method used for susceptibility testing. []

Q14: What are the potential adverse effects of this compound?

A14: Although generally well-tolerated, this compound has been associated with several adverse effects. These can include:

  • Hypoprothrombinemia: this compound use has been linked to a risk of hypoprothrombinemia, a condition characterized by prolonged prothrombin time and an increased bleeding risk. [] Monitoring prothrombin time in patients receiving this compound is recommended. []

Q15: What analytical methods are used to study this compound?

A15: Various analytical techniques are employed to characterize, quantify, and monitor this compound:

  • High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine this compound concentrations in various biological samples, including serum, urine, and tissues. [, , ]
  • High-Performance Liquid Chromatography/Gas Chromatography-Mass Spectrometry (HPLC/GC-MS): This combined approach provides both qualitative and quantitative data on this compound and its impurities, facilitating comprehensive analysis. []
  • Ultraviolet (UV) Spectrophotometry: This method is utilized to measure this compound concentrations, assess the stability of this compound solutions, and detect potential interactions with other drugs or excipients. [, ]
  • Fluorescence Quenching: A method based on the fluorescence quenching of bovine serum albumin (BSA) by this compound has been developed for the detection of this compound in drug formulations. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。